molecular formula C15H13BrO2S B12066238 Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate CAS No. 63743-92-0

Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate

Katalognummer: B12066238
CAS-Nummer: 63743-92-0
Molekulargewicht: 337.2 g/mol
InChI-Schlüssel: FBIMENFKLHBQIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate is an organic compound that features a benzoate ester functional group, a bromophenyl group, and a sulfanyl linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate typically involves the reaction of 2-bromothiophenol with ethyl 2-bromobenzoate under basic conditions. A common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols or reduced esters.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of sulfanyl and bromophenyl groups on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Compounds containing sulfanyl and bromophenyl groups have shown promise in various therapeutic areas, including anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Wirkmechanismus

The mechanism of action of Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The bromophenyl group can enhance binding affinity, while the sulfanyl group can modulate the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2-[(2-chlorophenyl)sulfanyl]benzoate
  • Ethyl 2-[(2-fluorophenyl)sulfanyl]benzoate
  • Ethyl 2-[(2-iodophenyl)sulfanyl]benzoate

Uniqueness

Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s physical and chemical properties, making it distinct from its chloro, fluoro, and iodo analogs.

Eigenschaften

CAS-Nummer

63743-92-0

Molekularformel

C15H13BrO2S

Molekulargewicht

337.2 g/mol

IUPAC-Name

ethyl 2-(2-bromophenyl)sulfanylbenzoate

InChI

InChI=1S/C15H13BrO2S/c1-2-18-15(17)11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)16/h3-10H,2H2,1H3

InChI-Schlüssel

FBIMENFKLHBQIH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=CC=C1SC2=CC=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.